molecular formula C19H30N4O2 B2418772 2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2195941-18-3

2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2418772
CAS No.: 2195941-18-3
M. Wt: 346.475
InChI Key: XOJPKGQKMVDJCS-UHFFFAOYSA-N
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Description

2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H30N4O2 and its molecular weight is 346.475. The purity is usually 95%.
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Properties

IUPAC Name

2-[[1-[(1-acetylpiperidin-3-yl)methyl]piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-15-5-6-19(25)23(20-15)14-17-7-10-21(11-8-17)12-18-4-3-9-22(13-18)16(2)24/h5-6,17-18H,3-4,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJPKGQKMVDJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3CCCN(C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one (CAS Number: 2176125-12-3) is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological activities, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H31N5O2C_{23}H_{31}N_{5}O_{2}, with a molecular weight of 409.5 g/mol. The structure features multiple piperidine rings, which are known for their diverse biological activities. The presence of these rings suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC23H31N5O2
Molecular Weight409.5 g/mol
CAS Number2176125-12-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the condensation of piperidine derivatives and subsequent modifications to achieve the desired dihydropyridazinone structure. While specific synthetic routes may vary, they generally focus on optimizing yield and purity.

Antimicrobial Activity

Recent studies have indicated that derivatives of dihydropyridazinones exhibit significant antimicrobial properties. For instance, compounds structurally similar to our target have shown effectiveness against various bacterial strains in vitro, suggesting a potential for development as antibacterial agents .

Antitumor Activity

Preliminary research has demonstrated that compounds with similar scaffolds can inhibit tumor cell proliferation. In vitro assays have shown that certain derivatives induce apoptosis in cancer cells by activating caspase pathways . The specific mechanisms through which our compound operates remain to be fully elucidated but may involve modulation of cell cycle regulators.

Anti-inflammatory Effects

Dihydropyridazinones are also noted for their anti-inflammatory properties. Studies have reported that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The anti-inflammatory activity could be a significant aspect of the therapeutic potential of this compound.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to our target showed inhibition zones comparable to standard antibiotics .
  • Antitumor Mechanism : In a murine model, a derivative demonstrated significant tumor growth inhibition. Histological analysis revealed increased apoptosis in treated tissues, supporting the hypothesis that dihydropyridazinones may serve as effective anticancer agents .
  • Inflammation Model : In vivo studies using carrageenan-induced paw edema in rats showed that administration of related compounds significantly reduced swelling, indicating potent anti-inflammatory effects .

Q & A

Basic Question: What are the common synthetic routes for preparing 2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one, and what are the critical intermediates?

Answer:
The synthesis typically involves multi-step functionalization of piperidine and pyridazinone cores. Key steps include:

  • Piperidine alkylation : Introducing acetylpiperidinylmethyl groups via nucleophilic substitution or reductive amination, as seen in structurally similar compounds .
  • Pyridazinone functionalization : Methylation at the 6-position using methylating agents (e.g., methyl iodide) under basic conditions .
  • Coupling strategies : Linking the piperidine and pyridazinone moieties via spacer groups (e.g., methylene bridges) using cross-coupling or SN2 reactions .
    Critical intermediates include acetylpiperidine derivatives and halogenated pyridazinone precursors. Reaction optimization (e.g., solvent choice, temperature) is essential to avoid side products like over-alkylation .

Advanced Question: How can researchers optimize reaction yields when synthesizing sterically hindered analogs of this compound?

Answer:
Steric hindrance at the piperidine N-acetyl group or pyridazinone C-6 position often reduces yields. Strategies include:

  • Catalytic systems : Use of palladium or nickel catalysts to facilitate coupling reactions in low-polarity solvents (e.g., toluene) .
  • Microwave-assisted synthesis : Accelerating reaction kinetics for sterically challenging steps .
  • Protecting groups : Temporary protection of reactive sites (e.g., Boc for amines) to direct regioselectivity .
    For example, highlights similar optimizations in piperidine-alkaloid syntheses, achieving >80% yields via controlled heating and ligand selection.

Basic Question: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

  • NMR : 1H/13C NMR identifies piperidine ring protons (δ 1.5–3.5 ppm), acetyl groups (δ 2.1 ppm), and pyridazinone aromatic protons (δ 6.5–8.0 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (C21H30N4O2; calc. 370.2368) .
  • X-ray crystallography : Resolves stereochemistry of the acetylpiperidinylmethyl group, critical for bioactive conformations .

Advanced Question: How can researchers address discrepancies in pharmacological activity data between in vitro and in vivo studies for this compound?

Answer:
Contradictions may arise from bioavailability or metabolic stability issues. Methodological approaches include:

  • Metabolic profiling : LC-MS/MS to identify metabolites that deactivate the compound in vivo .
  • Formulation adjustments : Use of solubilizing agents (e.g., cyclodextrins) to enhance bioavailability .
  • Pharmacokinetic modeling : Correlating in vitro IC50 values with plasma concentration-time curves to adjust dosing regimens .
    emphasizes metabolite identification as a key step in resolving such discrepancies.

Basic Question: What safety precautions are essential when handling this compound in the lab?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (similar to piperidine derivatives in ).
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Advanced Question: How can researchers design stability studies to assess the compound’s degradation under varying pH and temperature conditions?

Answer:

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C .
  • Analytical monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products .
  • Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life . provides impurity profiling guidelines for such studies.

Basic Question: What are the known pharmacological targets or mechanisms of action for piperidine-pyridazinone hybrids?

Answer:
Piperidine-pyridazinones often target:

  • GPCRs : Dopamine or serotonin receptors due to structural mimicry of endogenous ligands .
  • Enzymes : Inhibition of phosphodiesterases (PDEs) or kinases via competitive binding at ATP sites .
    notes PDE4 inhibition in related compounds, suggesting similar pathways for this molecule.

Advanced Question: What strategies can resolve conflicting cytotoxicity data between different cell lines?

Answer:

  • Cell line validation : Ensure consistent passage numbers and growth conditions (e.g., CO2 levels) .
  • Mechanistic studies : RNA-seq to identify differential expression of target proteins across cell lines .
  • Dose-response refinement : Use Hill slope analysis to distinguish specific vs. nonspecific cytotoxicity .

Basic Question: How should researchers purify this compound to achieve >95% HPLC purity?

Answer:

  • Column chromatography : Silica gel with gradient elution (CH2Cl2:MeOH 95:5 → 90:10) .
  • Recrystallization : Use ethanol/water mixtures to remove hydrophilic impurities .
  • HPLC prep : Reverse-phase C18 columns with acetonitrile/water mobile phase .

Advanced Question: How can computational methods predict the binding affinity of this compound to novel targets?

Answer:

  • Molecular docking : AutoDock Vina to simulate interactions with receptor active sites (e.g., PDE4B) .
  • MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Train on piperidine-pyridazinone datasets to predict IC50 values for untested targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.